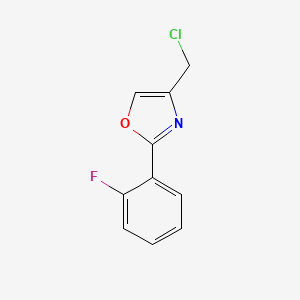

4-(Chloromethyl)-2-(2-fluorophenyl)oxazole

Vue d'ensemble

Description

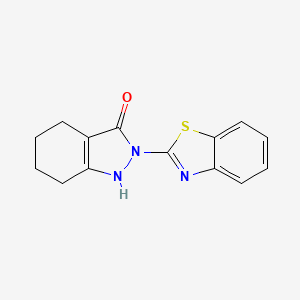

The compound “4-(Chloromethyl)-2-(2-fluorophenyl)oxazole” is likely to be a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The presence of a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) indicates that this compound may have interesting chemical properties and could be used in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, with a chloromethyl group attached at the 4-position and a fluorophenyl group at the 2-position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry.Chemical Reactions Analysis

The chloromethyl group is a good leaving group, and the compound could undergo nucleophilic substitution reactions. The presence of the oxazole ring could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Fluorescent Probes and Sensors

Researchers have developed pH-sensitive fluorescence probes consisting of anthracene fluorophores and pi-conjugated oxazoline, demonstrating significant red-shifts in absorption and emission maxima upon protonation. This underscores the potential of 4-(Chloromethyl)-2-(2-fluorophenyl)oxazole derivatives in developing efficient pH-sensitive fluorescence switches under acidic conditions, highlighting their applicability in bioimaging and molecular sensing (Ihmels et al., 2005).

Material Science and Polymer Chemistry

The incorporation of oxazole-containing π-conjugated polymers has been achieved, resulting in materials with remarkable optical and electrochemical properties. These polymers, synthesized via Pd-catalyzed polycondensation, exhibit strong solvent-dependent fluorescence, hinting at their utility in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Yamamoto et al., 2007).

Synthetic Chemistry and Catalysis

The synthesis and characterization of novel poly(aryl ether) containing 4-chloro-2,5-diphenyloxazole have showcased the potential of such compounds in creating high thermal stability polymers. These materials could have significant applications in various industrial and technological sectors due to their robustness and durability (Pimpha et al., 2004).

Environmental and Corrosion Studies

In the context of environmental science, triazole derivatives, including those related to 4-(Chloromethyl)-2-(2-fluorophenyl)oxazole, have been synthesized as new inhibitors for the corrosion of mild steel in acid media. Their efficiency underscores the potential of oxazole derivatives in mitigating corrosion, contributing to the longevity of metallic structures in corrosive environments (Li et al., 2007).

Safety And Hazards

Orientations Futures

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as the results of any biological activity testing. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in the creation of new materials .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECPUFGQPDFKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)

![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2647777.png)